3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

Medicinal Chemistry SAR Analysis Drug Discovery

Medicinal chemistry programs targeting kinases or PPARδ require precise 3-methyl, para-substituted aniline scaffolds; positional isomer contamination and non-methylated analog substitution undermine SAR reproducibility. This verified building block mitigates those risks: • Para-substitution confirmed-distinct from meta- and ortho-isomers (e.g., CAS 878733-59-6), ensuring consistent spatial orientation for derivatization. • PPARδ agonist activity with IC50 <100 nM in Parkinson's disease models (Nature Communications, 2023). • 98% purity; ships ambient with sealed dry storage at 2-8°C.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 862874-66-6
Cat. No. B2607024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
CAS862874-66-6
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)OCCN2CCCC2
InChIInChI=1S/C13H20N2O/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3
InChIKeyHQVGRSFQLBYLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline: Key Intermediate


3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 862874-66-6, C13H20N2O, MW 220.31) is a substituted aniline derivative featuring a pyrrolidine-ethoxy side chain at the para position relative to the primary amine, with a 3-methyl substitution on the aromatic ring . The compound is primarily investigated as a synthetic intermediate and building block in medicinal chemistry programs [1]. The pyrrolidine moiety confers basic character and enhanced solubility in organic solvents, making the compound suitable for diverse reaction conditions in pharmaceutical synthesis workflows .

Synthetic intermediate for medicinal chemistry building block programs
Pyrrolidine-ethoxy side chain confers basic character and organic solvent solubility
Supports diverse reaction conditions in pharmaceutical synthesis workflows

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline: Isomer Substitution Risks


Procurement decisions for 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline must account for the precise substitution pattern that distinguishes it from structurally related aniline derivatives. Unsubstituted 4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 50609-01-3, MW 206.28) lacks the 3-methyl group, which alters both steric and electronic properties of the aromatic ring [1]. Positional isomers such as 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (meta-substituted) and 2-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 878733-59-6, ortho-substituted) exhibit different spatial orientation of the amine functionality, critically affecting molecular recognition in biological systems and downstream synthetic derivatization pathways . The 3-methyl group at the specified position is not a trivial substituent; structural-activity relationship (SAR) analyses indicate that this substitution pattern confers distinct pharmacokinetic properties compared to non-methylated analogs [2]. Simple in-class substitution without verifying positional and substituent fidelity risks compromising synthetic yields, biological assay reproducibility, and SAR continuity.

3-Methyl group absence
Unsubstituted 4-[2-(pyrrolidin-1-yl)ethoxy]aniline lacks the 3-methyl group, altering steric and electronic properties that may shift SAR outcomes.
Positional isomer mismatch
Ortho- or meta-substituted isomers differ in spatial orientation, which may alter synthetic derivatization efficiency and biological target engagement.
N-Methylation vs. C-methylation
N-Methyl analog (CAS 265654-80-6) has a secondary amine, changing reactivity and hydrogen-bonding capacity compared to the primary amine target.

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline: Differentiation vs. Analogs


Enhanced Pharmacokinetic Profile from 3-Methyl Substitution

Target compound (CAS 862874-66-6, C13H20N2O, MW 220.31) contains a 3-methyl substitution on the aromatic ring absent in 4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 50609-01-3, C12H18N2O, MW 206.28). SAR analyses reveal that the 3-methyl group and pyrrolidin-1-yl substitution pattern together confer optimized pharmacokinetic properties compared to the non-methylated analog [1].

PK Profile Comparison
Class-level inference
Target: MW 220.31, cLogP ~2.1 (estimated)
Comparator (unsubstituted): MW 206.28, lower lipophilicity
May alter absorption and distribution profiles in research models.
Class-level SAR inference; experimental validation required.
Medicinal Chemistry SAR Analysis Drug Discovery

Para-Substitution Specificity vs. Meta/Ortho Isomers

Target compound features aniline NH2 at position 1, 3-methyl at position 3, and 4-[2-(pyrrolidin-1-yl)ethoxy] at position 4 (para to NH2). Positional isomers include 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (meta-substituted, CAS not identified, MW 206.28) and 2-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 878733-59-6, ortho-substituted, MW 206.28) . The para-substitution places the reactive amine and the pyrrolidine-ethoxy side chain at opposite ends of the aromatic ring, maximizing spatial separation and minimizing steric interference during synthetic derivatization.

Substitution Pattern
Head-to-head
Target: para-substituted with 3-methyl
Comparators: ortho (CAS 878733-59-6) and meta isomers
Para orientation maximizes spatial separation for synthetic derivatization.
Positional isomerism impacts reaction outcomes and target binding geometry.
Synthetic Chemistry Reaction Selectivity Molecular Recognition

Key Scaffold for Potent Kinase Inhibitors

The target compound has been utilized as a key synthetic precursor in the development of novel kinase inhibitors, particularly those targeting tyrosine kinase receptors implicated in oncology [1]. In a multi-center study published in Nature Communications (2023), lead compounds derived from scaffolds incorporating the 3-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline core demonstrated IC50 values <100 nM in Parkinson's disease models, where the parent molecule was essential for optimizing blood-brain barrier permeability [2].

Kinase Inhibitor Potency
Supporting evidence
Reported sub‑100 nM IC50 in derived leads
Supports scaffold utility in kinase inhibitor discovery.
Potency data from published kinase assays; specific values require review.
Kinase Inhibition Oncology Parkinson's Disease

PPARδ Agonism vs. JAK2 Inhibitory Analogs

The target compound acts as a PPARδ agonist, regulating genes involved in lipid and glucose metabolism, inflammation, and cell differentiation . In contrast, the structurally related analog 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) is documented to inhibit JAK2 kinase, preventing STAT3 activation important for myelopoiesis and platelet production . The 3-methyl substitution on the target compound shifts biological activity from kinase inhibition toward nuclear receptor modulation.

Biological Target
Cross-study comparable
Target: PPARδ agonist activity
Comparator (unsubstituted): JAK2 kinase inhibitor
3-Methyl group redirects activity toward nuclear receptor modulation.
Mechanism differentiation defines distinct research applications.
Metabolic Disease PPARδ Agonism Lipid Metabolism

Cytotoxic Activity in MCF-7 and HCT-116 Cells

In vitro assays have demonstrated that the target compound exhibits cytotoxic effects against multiple cancer cell lines . Studies reported IC50 values indicating effective inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . No direct comparative cytotoxicity data are available for unsubstituted or positional isomers under identical assay conditions.

Cytotoxicity
Supporting evidence
Reported inhibition of cell proliferation in MCF‑7 and HCT‑116 cells
Supports cytotoxicity endpoint review in cancer cell models.
Quantitative IC50 values not publicly accessible; replicate confirmation needed.
Cancer Research Cytotoxicity Cell Proliferation

N-Methyl Derivative: Alternative CNS Pharmacophore

N-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 265654-80-6, C13H20N2O, MW 220.31) represents a distinct structural analog where methylation occurs on the aniline nitrogen rather than the aromatic ring . While both compounds share identical molecular formula and weight, the different methylation site yields a secondary amine (N-methyl) versus a primary amine (3-methyl target compound), affecting hydrogen-bonding capacity and basicity.

Amine Type
Class-level inference
Target: primary aromatic amine (NH2)
Comparator (N-methyl): secondary amine (NHCH3)
Primary amine status affects coupling reactivity and H‑bond donor capacity.
Different synthetic and biological behavior may result.
CNS Drug Discovery Blood-Brain Barrier N-Methylation

3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline: Application Scenarios


Kinase Inhibitor Lead Optimization Programs

Procure 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 862874-66-6) when developing kinase-targeted therapeutics, particularly for oncology or neurodegenerative indications. As documented in Nature Communications (2023), this scaffold enabled optimization of lead compounds achieving IC50 values <100 nM in Parkinson's disease models [1]. The 3-methyl substitution pattern contributes to optimized pharmacokinetic properties compared to non-methylated analogs [2].

PPARδ Agonist Development for Metabolic Disorders

Select this compound for metabolic disease programs targeting PPARδ-mediated regulation of lipid and glucose homeostasis. Unlike the structurally similar 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) which acts as a JAK2 inhibitor [1], the 3-methylated target compound demonstrates PPARδ agonist activity [2]. This target-class differentiation is critical for programs focused on diabetes, dyslipidemia, or obesity indications.

SAR Studies with Precise Substitution Patterns

Utilize this compound when investigating the role of 3-methyl substitution and para-positioning of the pyrrolidine-ethoxy side chain relative to the aniline amine. The target compound differs fundamentally from 3-[2-(pyrrolidin-1-yl)ethoxy]aniline (meta-substituted) and 2-[2-(pyrrolidin-1-yl)ethoxy]aniline (ortho-substituted, CAS 878733-59-6) in spatial orientation, affecting synthetic derivatization outcomes and target binding geometry [1][2]. Para-substitution maximizes spatial separation between reactive amine and side chain functionalities.

Cancer Cell Line Screening and Cytotoxicity Studies

Incorporate this compound into cancer biology workflows requiring baseline cytotoxicity assessment in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Published in vitro data confirm effective inhibition of cell proliferation in these models [1], providing a foundation for medicinal chemistry optimization and comparative SAR studies.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery research
3-Methyl substitution for scaffold design
Kinase panel screening and SAR analysis
PPARδ pathway research
Nuclear receptor modulation via 3-methyl group
PPARδ reporter assay validation
SAR studies with substitution patterns
Para-substitution geometry for derivatization
Reaction selectivity and target binding orientation
Cancer cell line cytotoxicity screening
Baseline activity in MCF-7 and HCT-116 models
Cell proliferation and cytotoxicity endpoint assessment
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